Cas no 895042-38-3 (3-Amino-5-(4-methylphenyl)-1H-pyrazole)

3-Amino-5-(4-methylphenyl)-1H-pyrazole structure
895042-38-3 structure
Product Name:3-Amino-5-(4-methylphenyl)-1H-pyrazole
Numero CAS:895042-38-3
MF:C10H11N3
MW:173.214441537857
CID:1941871
PubChem ID:736768
Update Time:2025-04-21

3-Amino-5-(4-methylphenyl)-1H-pyrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Amino-5-(4-methylphenyl)-1H-pyrazole
    • 3-(4-Methylphenyl)-1H-pyrazol-5-amine
    • NCGC00338738-01
    • 5-(4-methylphenyl)-2H-pyrazol-3-amine
    • A839455
    • 5-(4-methylphenyl)-1h-pyrazol-3-amine
    • 5-amino-3-(4-methyl-phenyl)-pyrazole
    • M80014
    • AB00452450-09
    • CS-0204819
    • EN300-04859
    • HMS2484B16
    • 3-amino-5-(4-methylphenyl)pyrazole
    • 3-Amino-5-p-Tolylpyrazole
    • 5-p-tolyl-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine,5-(4-methylphenyl)-
    • AKOS001476093
    • 3-amino-5-(4'-methylphenyl) pyrazole
    • AB03162
    • GVPFRVKDBZWRCZ-UHFFFAOYSA-N
    • SMR000116934
    • 5-Amino-3-(4-methylphenyl)pyrazole
    • HMS1501F20
    • ChemDiv3_009986
    • 895042-38-3
    • J-510942
    • 151293-15-1
    • 1H-Pyrazol-3-amine, 5-(4-methylphenyl)-
    • AKOS000117258
    • BRD-K07545762-001-01-8
    • 5-(P-tolyl)-1H-pyrazol-3-amine
    • MFCD00084887
    • 5-Amino-3-(4-methylphenyl)pyrazole, 97%
    • BAS 00705173
    • 78597-54-3
    • FS-1309
    • IDI1_027896
    • AF-625/01708023
    • 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
    • BBL022241
    • 3-(4-methylphenyl)-1H-pyrazol-5-ylamine
    • E85555
    • 3-p-tolyl-1h-pyrazol-5-amine
    • 5-p-tolyl-1H-pyrazole-3-amine
    • DTXSID10934221
    • MLS000526460
    • STK164625
    • CHEMBL1483289
    • A2954
    • Z56921093
    • SCHEMBL1143959
    • Inchi: 1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
    • Chiave InChI: GVPFRVKDBZWRCZ-UHFFFAOYSA-N
    • Sorrisi: N1C(=CC(N)=N1)C1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 173.095297364Da
  • Massa monoisotopica: 173.095297364Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 164
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 54.7Ų
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen